1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride

Description

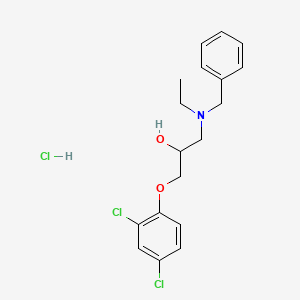

1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride is a synthetic amino alcohol derivative characterized by a propan-2-ol backbone substituted with a benzyl(ethyl)amino group and a 2,4-dichlorophenoxy moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-[benzyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2NO2.ClH/c1-2-21(11-14-6-4-3-5-7-14)12-16(22)13-23-18-9-8-15(19)10-17(18)20;/h3-10,16,22H,2,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEBJPBCLNQOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with epichlorohydrin to form 3-(2,4-dichlorophenoxy)propan-1-ol. This intermediate is then reacted with benzyl ethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural uniqueness lies in its benzyl(ethyl)amino and 2,4-dichlorophenoxy groups. Below is a comparative analysis with key analogs:

Key Observations :

Biological Activity

1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride, also known as a beta-blocker, is an organic compound with significant implications in pharmacology, particularly in the treatment of cardiovascular diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A benzyl group

- An ethyl amino group

- A dichlorophenoxy group attached to a propanol backbone

This structure contributes to its interactions with biological systems, particularly in modulating adrenergic receptor activity.

This compound primarily functions as a beta-adrenergic antagonist . It binds to beta-1 and beta-2 adrenergic receptors, inhibiting the action of catecholamines such as adrenaline and noradrenaline. This inhibition leads to:

- Decreased heart rate

- Lowered blood pressure

- Reduced myocardial oxygen demand

The compound's mechanism involves the inhibition of cyclic AMP production and a decrease in calcium ion influx into cardiac cells, which are critical for cardiac contractility and rhythm regulation.

Pharmacological Effects

The compound has been studied for various pharmacological effects, including:

- Antihypertensive properties : Effective in lowering high blood pressure.

- Antiarrhythmic effects : Used to manage irregular heartbeats.

- Potential neuroprotective effects : Research indicates possible benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Cardiovascular Studies :

- A study analyzed the effects of beta-blockers on patients with hypertension, showing significant reductions in systolic and diastolic blood pressure when using compounds similar to this compound.

- Cellular Signaling Pathways :

- In Vitro Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.